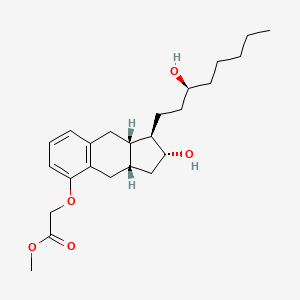
Treprestinil methyl ester
Overview
Description
Treprostinil is a prostacyclin vasodilator used for the treatment of pulmonary arterial hypertension to relieve exercise-associated symptoms and to prevent clinical deterioration after stopping epoprostenol . It promotes the vasodilation of pulmonary and systemic arterial vascular beds and inhibits platelet aggregation . Treprostinil is a stable tricyclic analogue of prostacyclin .
Synthesis Analysis
A new synthesis of treprostinil is described using a plug flow reactor in two of the key steps. First, a Claisen rearrangement reaction is described in scaled flow at multigram amounts. Yields and selectivity of this step are sharply improved compared to those from previous syntheses .
Molecular Structure Analysis
The molecular formula for Treprostinil methyl ester is C24H36O5 . Methyl esters are simple in structure and are widely used for fatty acid analysis, particularly for polyunsaturated fatty acids and those with functional groups .
Chemical Reactions Analysis
Esters are neutral compounds. In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base .
Physical And Chemical Properties Analysis
Methyl Ester has various physical and chemical properties. It has a specific gravity of 0.87-0.90 g/cm3. The viscosity of methyl esters is 1.9-6.0 mm2/s. The flashpoint of methyl esters is 130-170°C. The density of methyl esters is 0.92 g/cm3 .
Scientific Research Applications
Treatment of Pulmonary Arterial Hypertension (PAH)
Treprostinil is a prostacyclin vasodilator widely used for the treatment of pulmonary arterial hypertension (PAH) . The compound works by dilating the blood vessels in the lungs, which reduces the blood pressure in these vessels and helps to improve symptoms of PAH .
Transdermal Patch for PAH
Clinical application of Treprostinil in PAH is often hampered by adverse effects caused by its high dosing frequency . To overcome this, researchers have developed an adhesive-type transdermal patch of Treprostinil . This patch was evaluated both in vitro and in vivo, and showed promising results, including a steady drug release and greater transdermal delivery .
Inhalation Powder for PAH
Treprostinil Palmitil Inhalation Powder (TPIP) is a dry powder formulation of Treprostinil Palmitil, an ester prodrug of Treprostinil . TPIP is designed to provide sustained release of Treprostinil in the lung over a prolonged period, potentially enabling a once-daily dosing regimen and significantly higher tolerated doses compared with currently available Treprostinil formulations .
Prodrug Formulation
Treprostinil Palmitil is a prodrug of Treprostinil . A prodrug is a medication or compound that, after administration, is metabolized into a pharmacologically active drug. In this case, Treprostinil Palmitil is metabolized into Treprostinil, a pulmonary vasodilator .
Optimization of Drug Delivery
The optimization of drug delivery is a key focus in the research and development of Treprostinil formulations . For example, a factorial design was utilized to optimize the selected independent variables (drug amount, enhancer concentration) on the response variables (drug release, transdermal flux) in the development of the transdermal patch .
Mechanism of Action
Target of Action
Treprestinil methyl ester primarily targets the prostacyclin receptor . This receptor plays a crucial role in promoting the vasodilation of pulmonary and systemic arterial vascular beds and inhibiting platelet aggregation .
Mode of Action
Treprestinil methyl ester interacts with its targets by acting as a prostacyclin analog . It promotes vasodilation and inhibits platelet aggregation, thereby reducing symptoms in patients with pulmonary arterial hypertension (PAH) and pulmonary hypertension associated with interstitial lung disease .
Biochemical Pathways
The compound affects the prostacyclin pathway . It is a stable tricyclic analog of prostacyclin that promotes vasodilation of pulmonary and systemic arterial vascular beds and inhibits platelet aggregation . The effects of PDGF-BB on ECM remodeling are mediated through TGF-β1, leading to increased collagen type-I and fibronectin deposition .
Pharmacokinetics
The pharmacokinetics of Treprestinil methyl ester involves its absorption, distribution, metabolism, and excretion (ADME) properties . The terminal elimination half-life of treprostinil is approximately 4 hours, following a two-compartment model
Result of Action
The molecular and cellular effects of Treprestinil methyl ester’s action include the reduction of pulmonary artery pressure through direct vasodilation of the pulmonary and systemic arterial vascular beds . This improves systemic oxygen transport and increases cardiac output with minimal alteration of the heart rate . It also has anti-fibrotic effects on different molecular biologic levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Treprestinil methyl ester. In general, factors such as temperature, pH, and the presence of other substances can influence the stability and efficacy of pharmaceutical compounds .
Safety and Hazards
Future Directions
Treprostinil palmitil inhalation powder (TPIP) is a dry powder formulation of treprostinil palmitil (TP), an ester prodrug of treprostinil. TPIP is designed to provide sustained release of treprostinil in the lung over a prolonged period, potentially enabling a once-daily (QD) dosing regimen and significantly higher tolerated doses compared with currently available treprostinil formulations .
properties
IUPAC Name |
methyl 2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O5/c1-3-4-5-8-18(25)10-11-19-20-12-16-7-6-9-23(29-15-24(27)28-2)21(16)13-17(20)14-22(19)26/h6-7,9,17-20,22,25-26H,3-5,8,10-15H2,1-2H3/t17-,18-,19+,20-,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLGYPBESXMWIK-SXFAUFNYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Treprestinil methyl ester | |
CAS RN |
81845-98-9 | |
| Record name | Treprestinil methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081845989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TREPRESTINIL METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67K59PC7YH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



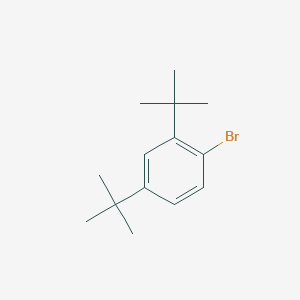
![1-(8,9,10,11,12,13,14,15-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/structure/B3331296.png)
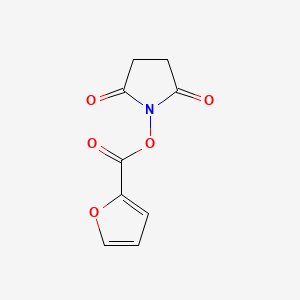
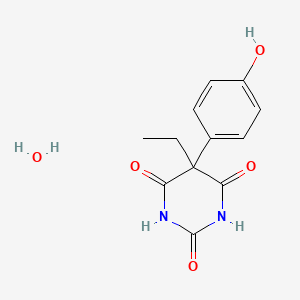
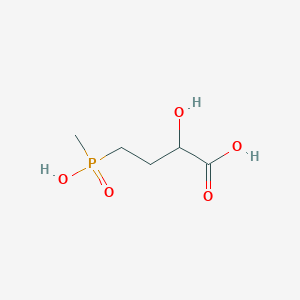
![methyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B3331337.png)
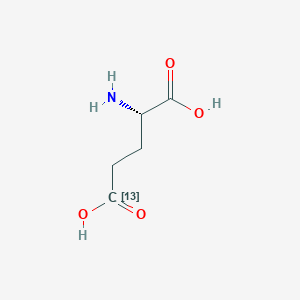
![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride](/img/structure/B3331354.png)
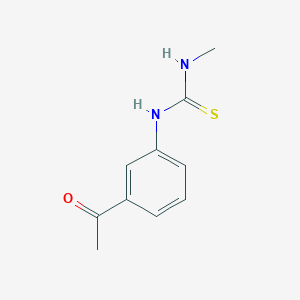
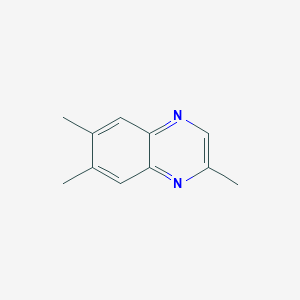
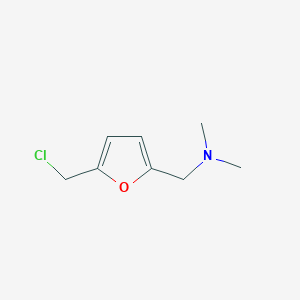

![N-[3-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B3331385.png)
![3-(6-(Morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine](/img/structure/B3331391.png)